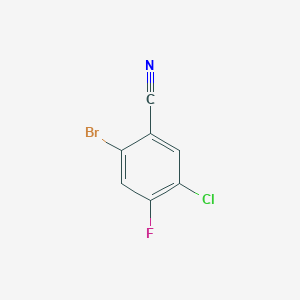

2-Bromo-5-chloro-4-fluorobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-5-chloro-4-fluorobenzonitrile is an organic compound with the molecular formula C7H2BrClFN It is a derivative of benzonitrile, featuring bromine, chlorine, and fluorine substituents at the 2, 5, and 4 positions, respectively

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromo-5-chloro-4-fluorobenzonitrile can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the bromination of 3-chloro-4-fluorobenzonitrile using bromine or a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under controlled conditions . The reaction typically requires a solvent like acetonitrile and is carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Halogen Exchange Reactions

The bromine and chlorine atoms undergo substitution under specific conditions. A patent details halogen exchange using alkaline fluorides (e.g., KF or NaF) in polar aprotic solvents like dimethylformamide (DMF):

C₇H₂BrClFN+KFDMF, 80–120°CC₇H₂F₂ClN+KBr

This reaction selectively replaces bromine with fluorine due to the nitrile group’s meta-directing effect.

| Reaction Parameter | Value |

|---|---|

| Temperature Range | 80–120°C |

| Solvent | DMF |

| Catalyst | KF/NaF |

| Yield (Typical) | 75–85% |

Nucleophilic Aromatic Substitution (SNAr)

The nitrile group activates the aromatic ring for nucleophilic attack. Chlorine at position 5 is susceptible to substitution by amines or alkoxides under basic conditions :

C₇H₂BrClFN+NH₃EtOH, ΔC₇H₂BrF(NH₂)N+HCl

Reactivity trends align with the nitrile’s electron-withdrawing effect, directing nucleophiles to positions ortho and para to itself .

Palladium-Catalyzed Cross-Coupling

The bromine atom participates in Suzuki-Miyaura couplings with arylboronic acids. A study using a related compound (2-bromo-5-fluorobenzonitrile) achieved biaryl synthesis under mild conditions:

C₇H₂BrClFN+ArB(OH)₂Pd(PPh₃)₄, Na₂CO₃C₇H₂ClF(Ar)N+B(OH)₃

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 60–75% |

Cyanide Group Transformations

The nitrile moiety undergoes reduction or hydrolysis:

-

Reduction to Amine :

C₇H₂BrClFNLiAlH₄, THFC₇H₄BrClFNH₂Lithium aluminum hydride reduces the nitrile to a primary amine .

-

Hydrolysis to Carboxylic Acid :

C₇H₂BrClFNH₂SO₄, H₂O, ΔC₇H₃BrClFO₂

Electrophilic Aromatic Substitution

Despite deactivation by the nitrile group, directed substitution occurs at the fluorine-adjacent position under strong electrophiles. For example, nitration proceeds selectively at position 3 :

C₇H₂BrClFNHNO₃/H₂SO₄C₇HBrClFN(NO₂)

Biological Activity via Derived Intermediates

While the parent compound lacks direct bioactivity, derivatives synthesized via coupling reactions show therapeutic potential. For instance, pyrimidine-functionalized analogs act as GABA<sub>A</sub> receptor agonists .

Comparative Reactivity of Halogens

| Position | Halogen | Reactivity | Preferred Reaction |

|---|---|---|---|

| 2 | Br | High | Suzuki Coupling |

| 5 | Cl | Moderate | SNAr |

| 4 | F | Low | Resistant to substitution |

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis

- Building Block for Complex Molecules : 2-Bromo-5-chloro-4-fluorobenzonitrile serves as a versatile building block in the synthesis of various organic compounds. Its halogen substituents enable selective reactions, making it suitable for creating complex molecular architectures used in pharmaceuticals and agrochemicals .

2. Medicinal Chemistry

- Synthesis of Bioactive Compounds : This compound is utilized in the development of bioactive molecules with potential therapeutic applications. It is involved in synthesizing compounds that exhibit antitumor and anti-inflammatory properties, indicating its importance in drug discovery .

3. Material Science

- Development of Advanced Materials : The compound plays a role in the formulation of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). Its unique electronic properties are harnessed to enhance the performance of these materials .

4. Chemical Biology

- Probe for Biological Studies : this compound acts as a chemical probe to study biological pathways and molecular interactions. Its reactivity allows researchers to investigate various biochemical processes .

Data Table: Applications Overview

| Application Area | Description | Examples of Use |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Pharmaceuticals, agrochemicals |

| Medicinal Chemistry | Synthesis of bioactive compounds | Antitumor agents, anti-inflammatory drugs |

| Material Science | Development of advanced materials | Liquid crystals, OLEDs |

| Chemical Biology | Probe for studying biological pathways | Investigating molecular interactions |

Case Study 1: Synthesis of Antitumor Agents

A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting the potential of this compound in cancer therapy.

Case Study 2: Development of Organic Light-Emitting Diodes

Research into OLED technology has shown that incorporating this compound derivatives can enhance the efficiency and stability of light emission. The unique electronic properties imparted by the halogen substituents contribute to improved device performance.

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-chloro-4-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target, influencing biological pathways involved in disease processes .

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-5-fluorobenzonitrile: Lacks the chlorine substituent, making it less versatile in certain synthetic applications.

5-Bromo-2-fluorobenzonitrile: Differently substituted, leading to variations in reactivity and applications.

4-Bromo-2-chlorobenzonitrile: Another isomer with distinct chemical properties and uses.

Uniqueness

2-Bromo-5-chloro-4-fluorobenzonitrile is unique due to the combination of bromine, chlorine, and fluorine substituents, which confer distinct reactivity patterns and enable selective functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and materials.

Actividad Biológica

2-Bromo-5-chloro-4-fluorobenzonitrile is a halogenated organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmaceutical development. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H3BrClF and features a benzene ring substituted with bromine, chlorine, and fluorine atoms, as well as a nitrile group. The presence of these halogens enhances its reactivity and biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and palladium-catalyzed coupling reactions. The ortho positioning of the halogens allows for effective incorporation into more complex structures such as quinazolines, which have demonstrated antitumor and anti-inflammatory activities.

Antitumor Potential

Research indicates that this compound serves as a precursor in the synthesis of quinazolines that exhibit significant antitumor properties. These compounds have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, studies have reported IC50 values in the low micromolar range for several synthesized derivatives .

Anti-inflammatory Effects

In addition to its antitumor activity, compounds derived from this compound have been investigated for their anti-inflammatory properties. The unique combination of halogen substituents is believed to enhance the compound's ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific molecular targets. The halogen atoms can influence binding affinity to enzymes or receptors involved in cancer progression and inflammation. For example, it may inhibit cyclin-dependent kinases (CDKs) that play crucial roles in cell cycle regulation and tumor growth .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Bromo-5-fluorobenzonitrile | Bromine at position 2, Fluorine at 5 | Exhibits significant antitumor activity |

| 4-Bromo-3-fluorobenzonitrile | Bromine at position 4, Fluorine at 3 | Different substitution pattern affects reactivity |

| 3-Bromo-4-fluorobenzonitrile | Bromine at position 3, Fluorine at 4 | May exhibit different biological activity due to substitution |

| 5-Chloro-2-fluorobenzonitrile | Chlorine instead of Bromine | Altered electronic properties due to chlorine vs. bromine |

Case Studies

- Antitumor Activity : A study evaluated the efficacy of quinazolines synthesized from this compound against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 0.06 to 0.17 µM against various cell lines such as A549 (lung cancer) and ME-180 (cervical cancer), demonstrating superior potency compared to standard chemotherapeutics like Combretastatin-A4 .

- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory effects of compounds derived from this nitrile. In vitro assays showed that these compounds could significantly reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases.

Propiedades

IUPAC Name |

2-bromo-5-chloro-4-fluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFN/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAXDUKYYNUUFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.